N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a tetrahydrothiophene ring
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The mode of action would depend on the specific targets and the biochemical pathways it influences.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced via a nucleophilic substitution reaction using a thiol and a suitable electrophile.
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol and a suitable aldehyde or ketone.
Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology: Studies are conducted to explore its effects on biological systems and its potential as a tool for biological research.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the tetrahydrothiophene and benzofuran rings.
N-(tetrahydrothiophen-3-yl)methylbenzamide: Contains the tetrahydrothiophene and benzamide moieties but lacks the piperidine and benzofuran rings.
Uniqueness
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)23-18)20-12-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCOVHMVOYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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